molecular formula C39H50N10O12 B598918 Leucokinin II CAS No. 104821-31-0

Leucokinin II

Cat. No.: B598918
CAS No.: 104821-31-0
M. Wt: 850.887
InChI Key: YIHONWAEDTZVNV-POPCVQDUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Leucokinin II can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods: This involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the peptide .

Chemical Reactions Analysis

Types of Reactions: Leucokinin II undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions include oxidized, reduced, and substituted forms of this compound, each with potentially different biological activities .

Mechanism of Action

Leucokinin II is part of a larger family of leucokinins, which include other peptides like leucokinin I and Drosophila leucokinin. These peptides share similar structures and functions but may differ in their amino acid sequences and specific biological activities. This compound is unique in its specific sequence and the particular physiological processes it regulates .

Comparison with Similar Compounds

Properties

IUPAC Name

(3S)-3-amino-4-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H50N10O12/c40-24(15-33(54)55)39(61)49-12-6-11-30(49)38(60)44-18-32(53)45-26(13-21-7-2-1-3-8-21)35(57)47-29(20-51)37(59)48-28(19-50)36(58)46-27(34(56)43-17-31(41)52)14-22-16-42-25-10-5-4-9-23(22)25/h1-5,7-10,16,24,26-30,42,50-51H,6,11-15,17-20,40H2,(H2,41,52)(H,43,56)(H,44,60)(H,45,53)(H,46,58)(H,47,57)(H,48,59)(H,54,55)/t24-,26-,27-,28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHONWAEDTZVNV-POPCVQDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC(=O)O)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC(=O)O)N)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H50N10O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

850.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.